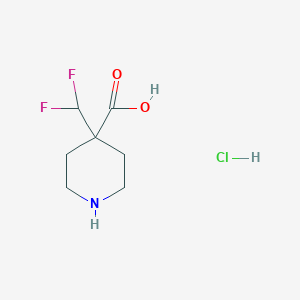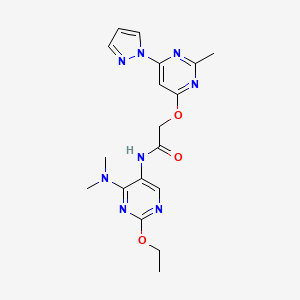![molecular formula C18H24ClNO3 B2916238 ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate CAS No. 478064-01-6](/img/structure/B2916238.png)
ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate” is a chemical compound with the CAS Number: 478064-01-6 . It has a molecular weight of 337.85 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (3-chlorophenyl) (2-oxocyclooctyl)methylcarbamate . The InChI code for this compound is 1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) .Physical And Chemical Properties Analysis
This compound is a solid . The country of origin for this compound is GB .Aplicaciones Científicas De Investigación
Carcinogenicity Studies
Ethyl carbamate, a component structurally related to ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate, has been the subject of carcinogenicity studies. For instance, its carcinogenic potential was reassessed by international scientists at the International Agency for Research on Cancer (IARC) due to its presence in fermented foods and beverages (Baan et al., 2007).
Biochemical Research
In biochemical research, ethyl carbamate has been studied for its interaction with hepatic RNA in mice. One study demonstrated the formation of labeled adducts in hepatic RNA following the administration of ethyl carbamate, indicating its metabolic activation and potential biological impacts (Ribovich et al., 1982).
Agricultural Applications
In agriculture, compounds similar to this compound, like isopropyl N-(3-chlorophenyl)-carbamate, have been used as herbicides. Their performance varies depending on the method of application, soil moisture, and environmental factors (Jordan et al., 1968).
Chemical Synthesis and Analysis
Ethyl carbamate derivatives have been synthesized for various research purposes, including the study of their potential as antitumor agents. For example, the synthesis of methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) was investigated for its potential antitumor activity (Anderson & Mulumba, 1984).
Toxicity and Environmental Impact
The emerging concern about ethyl carbamate’s (EC) presence in food and its environmental impact has been a topic of research. Studies have focused on the toxic effects of EC, its formation and metabolism, and strategies to mitigate its impact on health (Gowd et al., 2018).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKVYYXCUMZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)